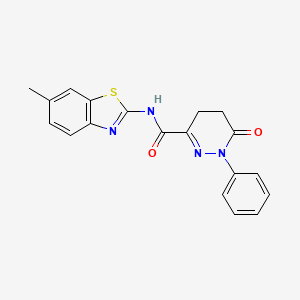

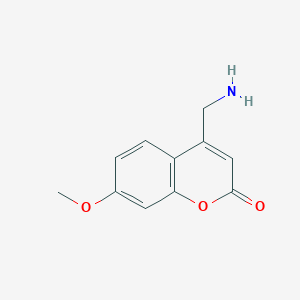

2H-1-Benzopyran-2-one, 4-(aminomethyl)-7-methoxy-

Vue d'ensemble

Description

2H-1-Benzopyran-2-one derivatives, commonly known as chromones, are a class of compounds known for their diverse pharmacological properties and significance in medicinal chemistry.

Synthesis Analysis

- Substituted 2-aminobenzo[b]pyrans, which include 2H-1-Benzopyran-2-one derivatives, can be synthesized through the three-component condensation of aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones. The molecular structure of these compounds has been established through X-ray diffraction analysis (Shestopalov et al., 2003).

Molecular Structure Analysis

- The molecular and crystal structure of similar compounds, such as 2-amino-3-ethoxycarbonyl-4-(4-chlorophenyl)-4H,5H-pyrano-[3,2-c]-benzopyran-5-one, has been characterized by X-ray crystallography, revealing the conformation of the pyran ring in these molecules (You, 2004).

Chemical Reactions and Properties

- The synthesis of 3-amino-6-methoxy-3,4-dihydro-2H-[1]benzopyran-4-one hydrochloride, a related compound, involves steps such as addition, hydrolysis, cyclization, oximation, esterification, and Neber arrangement reaction. These steps indicate the complexity and versatility of reactions these compounds can undergo (Jin, 2006).

Physical Properties Analysis

- The detailed physical properties of these compounds, such as their crystal structure and conformation, are crucial for understanding their reactivity and potential applications. The boat conformation of the pyran ring is a notable feature in some derivatives (You, 2004).

Chemical Properties Analysis

- Studies on related compounds like 6-methoxy-4H-1-benzopyran-7-ol, which is a character-donating component of the fragrance of Wisteria sinensis, show the potential for diverse chemical properties and applications of these compounds. The synthetic sequence for such compounds often involves multiple steps, highlighting their complex chemical nature (Demyttenaere et al., 2002).

Applications De Recherche Scientifique

Photocleavable Protecting Groups for Neurotransmitter Amino Acids

2-Oxo-2H-benzo[h]benzopyran derivatives, including 2H-1-Benzopyran-2-one, 4-(aminomethyl)-7-methoxy-, are used in the development of new benzopyran-based photocleavable protecting groups. These derivatives have been applied in synthesizing fluorescent bioconjugates by linking neurotransmitter amino acids such as glycine, alanine, β-alanine, and γ-aminobutyric acid (GABA) through ester or urethane bonds. These bioconjugates exhibit fluorescent emission in the visible range with high quantum yields and can undergo photocleavage reactions under specific wavelengths of irradiation. This application is significant for controlled release and spatial-temporal studies of neurotransmitters (Soares et al., 2010).

Caged Neurotransmitters for Neuronal Circuit Studies

The compound 4-[[(2H-1-Benzopyran-2-one-7-amino-4-methoxy)carbonyl]amino] butanoic acid (BC204) is a caged GABA derivative that releases GABA in physiological medium upon UV light irradiation. This process occurs via solvolytic photodegradation of the coumarin moiety. BC204's stability and lack of intrinsic activity under dark conditions make it an excellent candidate for long-term biological studies involving the controlled release of neurotransmitters (Cürten et al., 2005).

Synthesis of Furanocoumarins

Methoxy-7H-Furo(3,2-g)(1)benzopyran-7-One, a linear Furanocoumarin with a wide range of biological properties, can be synthesized using 2H-1-Benzopyran-2-one derivatives. A proposed method involves etherification, iodination, Pechmann condensation, coupling reaction, hydrolysis, and decarboxylation. This synthesis route provides a new pathway for the preparation of furanocoumarins with potential applications in various biological contexts (Hua et al., 2009).

Synthesis and Biological Screening of Novel Coumarin Derivatives

Novel coumarin derivatives, including 7–methoxy-4-methyl-8-[5-(substituted aryl)isoxazol-3-yl]–2H–benzopyran-2-ones, have been synthesized and screened for antimicrobial and anti-inflammatory activities. The synthesis process starts from 7-hydroxy–4–methyl coumarin and involves cyclization of chalcones. Some of these synthesized compounds have shown significant biological activity, indicating the potential of 2H-1-Benzopyran-2-one derivatives in medicinal chemistry (Gummudavelly et al., 2009).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(aminomethyl)-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-8-2-3-9-7(6-12)4-11(13)15-10(9)5-8/h2-5H,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWMBPZRYBLNNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429225 | |

| Record name | 2H-1-Benzopyran-2-one, 4-(aminomethyl)-7-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-1-Benzopyran-2-one, 4-(aminomethyl)-7-methoxy- | |

CAS RN |

239136-56-2 | |

| Record name | 4-(Aminomethyl)-7-methoxy-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=239136-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-2-one, 4-(aminomethyl)-7-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

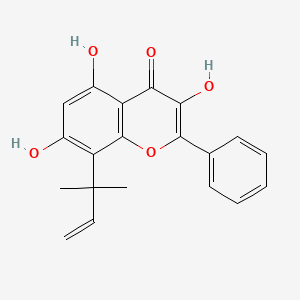

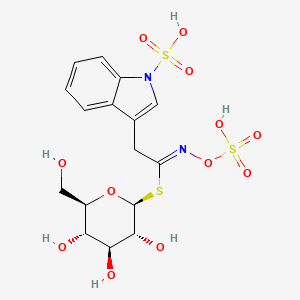

![(E)-7-[(1S,4R,5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid](/img/structure/B1240460.png)

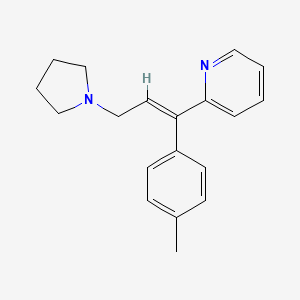

![7-[(1R,2R)-2-[(E,3S)-3-(1-butylcyclobutyl)-3-hydroxyprop-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B1240464.png)